Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate
Overview
Description
Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound can be hydrolyzed by certain bacterial strains, such as tsukamurella tyrosinosolvens e105 . This strain was isolated from soil samples using the compound as the sole carbon source .
Mode of Action
The compound undergoes enantioselective hydrolysis when acted upon by the bacterial strain E105 . This process involves the breaking of the ester bond in the compound, resulting in the formation of (S)-2-(2-oxopyrrolidin-1-yl) butyric acid .
Biochemical Pathways
The hydrolysis of the compound by the bacterial strain e105 suggests that it may play a role in the metabolic pathways of this bacterium .
Pharmacokinetics
The compound’s hydrolysis by the bacterial strain e105 suggests that it can be metabolized by certain microorganisms .
Result of Action
The hydrolysis of Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate by the bacterial strain E105 results in the formation of (S)-2-(2-oxopyrrolidin-1-yl) butyric acid . This suggests that the compound can serve as a carbon source for certain bacteria and may influence their growth and metabolic activity .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the hydrolysis activity of the bacterial strain E105 reaches its maximum after cultivation at 200 rpm and 30 °C for 36 hours . The optimal reaction temperature, initial pH, substrate concentration, and concentration of suspended cells were found to be 30 °C, 6.8, 10 and 30 g/l (DCW), respectively .
Properties
IUPAC Name |
ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)13(11-7-4-3-5-8-11)15-10-6-9-12(15)16/h3-5,7-8,13H,2,6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOPOWZATJTRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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